molecular formula C18H22N2O B8644108 2-((Cyclopentylmethyl)(ethyl)amino)quinoline-3-carbaldehyde CAS No. 898911-49-4

2-((Cyclopentylmethyl)(ethyl)amino)quinoline-3-carbaldehyde

Cat. No. B8644108
M. Wt: 282.4 g/mol
InChI Key: KYZDVSZQNPZLPM-UHFFFAOYSA-N
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Patent
US09040558B2

Procedure details

2-Chloroquinoline-3-carbaldehyde (0.27 grams, 1.40 mmol) and potassium carbonate (0.579 grams, 1.4 mmol) were added to a 25 mL two-necked round bottomed flask. To this flask was added 3 mL of N,N-dimethylformamide (DMF), followed by the drop-wise addition of a dimethylformamide solution of cyclopentyl methyl ethyl amine (0.214 grams, 1.69 mmol). The resulting mixture was refluxed for 2 hours and then cooled to 25-35° C., after which the mixture was poured onto crushed ice (10 mL), and extracted with ethyl acetate (3×50 mL). The organic layer was washed with brine and dried over sodium sulfate. The solvent was evaporated in vacuo to provide the product as a yellow oil. Yield: 0.355 g (89%);
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.579 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
cyclopentyl methyl ethyl amine
Quantity
0.214 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:11]([CH:12]=[O:13])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH:20]1(N(C)CC)[CH2:24][CH2:23][CH2:22][CH2:21]1>CN(C)C=O>[CH:20]1([CH2:4][N:3]([CH2:2][CH3:11])[C:2]2[C:11]([CH:12]=[O:13])=[CH:10][C:9]3[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=3)[N:3]=2)[CH2:21][CH2:22][CH2:23][CH2:24]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1C=O
Name
Quantity
0.579 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
ice
Quantity
10 mL
Type
reactant
Smiles
Step Three
Name
cyclopentyl methyl ethyl amine
Quantity
0.214 g
Type
reactant
Smiles
C1(CCCC1)N(CC)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
after which the mixture was poured
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(CCCC1)CN(C1=NC2=CC=CC=C2C=C1C=O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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